molecular formula C41H28O26 B13807443 [(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate

[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate

Cat. No.: B13807443
M. Wt: 936.6 g/mol
InChI Key: CHWLIZXFBNRHGG-IIJXEZLISA-N
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Description

The compound [(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[124002,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[134002,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate is a highly complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and careful control of stereochemistry. The synthetic route may start with simpler precursors, gradually building up the complexity through a series of well-planned reactions.

    Starting Materials: Simple aromatic compounds and sugars can serve as starting materials.

    Protection of Hydroxyl Groups: Hydroxyl groups are often protected using silyl or acetal protecting groups to prevent unwanted reactions.

    Formation of Dioxo Structures: Oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can introduce dioxo functionalities.

    Stereoselective Reactions: Enzymatic or chiral catalyst-mediated reactions ensure the correct stereochemistry at each chiral center.

    Deprotection: The final steps involve the removal of protecting groups to yield the target compound.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each step for scalability, yield, and cost-effectiveness. Techniques such as flow chemistry and automated synthesis platforms can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl groups, to form carboxylic acids.

    Reduction: Reduction of the dioxo groups can yield hydroxyl groups, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Dess-Martin periodinane, and potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines, and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of formyl groups yields carboxylic acids, while reduction of dioxo groups yields diols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of even more complex molecules.

    Catalysis: Its multiple functional groups may allow it to act as a catalyst or ligand in various chemical reactions.

Biology

    Enzyme Inhibition: The compound’s structure may enable it to inhibit specific enzymes, making it a potential lead compound for drug development.

    Antioxidant Activity: The presence of multiple hydroxyl groups suggests potential antioxidant properties.

Medicine

    Drug Development: Its complex structure and multiple functional groups make it a candidate for drug development, particularly for targeting specific enzymes or pathways.

    Diagnostic Agents: The compound could be modified to serve as a diagnostic agent in imaging techniques.

Industry

    Materials Science: The compound’s unique structure may find applications in the development of new materials with specific properties.

    Agriculture: Potential use as a biopesticide or plant growth regulator.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes, receptors, and nucleic acids. Its multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, alter cellular signaling pathways, and affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Polyphenols: Compounds like resveratrol and quercetin share multiple hydroxyl groups and antioxidant properties.

    Flavonoids: Molecules such as catechin and epicatechin have similar polyhydroxy structures.

    Anthraquinones: Compounds like emodin and aloe-emodin feature dioxo structures.

Uniqueness

The compound’s unique combination of formyl, hydroxyl, and dioxo groups, along with its complex stereochemistry, sets it apart from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity not observed in simpler molecules.

Properties

Molecular Formula

C41H28O26

Molecular Weight

936.6 g/mol

IUPAC Name

[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C41H28O26/c42-7-20-35(66-40(61)13-6-19(48)30(53)34(57)25(13)23-11(39(60)64-20)4-17(46)28(51)32(23)55)36-21(65-37(58)9-1-14(43)26(49)15(44)2-9)8-63-38(59)10-3-16(45)27(50)31(54)22(10)24-12(41(62)67-36)5-18(47)29(52)33(24)56/h1-7,20-21,35-36,43-57H,8H2/t20-,21+,35+,36+/m0/s1

InChI Key

CHWLIZXFBNRHGG-IIJXEZLISA-N

Isomeric SMILES

C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@H]4[C@@H](OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)C=O)OC(=O)C7=CC(=C(C(=C7)O)O)O

Canonical SMILES

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C(OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)C=O)OC(=O)C7=CC(=C(C(=C7)O)O)O

Origin of Product

United States

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